molecular formula C₂₃H₁₃D₅ClF₂N₃O₃S B1146806 Vemurafenib-d5 CAS No. 1365986-90-8

Vemurafenib-d5

Cat. No. B1146806
CAS RN: 1365986-90-8
M. Wt: 494.95
InChI Key:
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vemurafenib-d5 is the deuterium labeled Vemurafenib . Vemurafenib, sold under the brand name Zelboraf, is a medication used for the treatment of late-stage melanoma . It is an inhibitor of the B-Raf enzyme and was developed by Plexxikon .


Synthesis Analysis

Vemurafenib is a poorly soluble, low permeability drug that has a demonstrated need for a solubility-enhanced formulation . A suitable and novel method for creating an amorphous solid dispersion, known as solvent-controlled coprecipitation, was developed to make a material known as microprecipitated bulk powder (MBP) . The KinetiSol process utilizes high shear to rapidly process amorphous solid dispersions containing vemurafenib .


Molecular Structure Analysis

Vemurafenib has four known polymorphs. The crystal structures of α-, β-, and γ-Vemurafenib from compact spherulites were solved using 3D electron diffraction (3D ED), and the resulting structures were highly consistent with those obtained by single-crystal X-ray diffraction .


Physical And Chemical Properties Analysis

Vemurafenib is a poorly soluble, low permeability drug .

Mechanism of Action

Vemurafenib is an orally available inhibitor of some mutated forms of BRAF serine-threonine kinase, including BRAF V600E . It interrupts the B-Raf/MEK step on the B-Raf/MEK/ERK pathway if the B-Raf has the common V600E mutation .

Safety and Hazards

Vemurafenib should be used with caution to avoid inhalation, contact with eyes and skin. It should be used only in areas with appropriate exhaust ventilation .

Future Directions

The success of targeting melanoma genomics with vemurafenib has created a paradigm shift for future drug development . Currently, the elucidation of resistant mechanisms to vemurafenib therapy remains an important area of active investigation that will shape rational drug treatments for melanoma .

properties

CAS RN

1365986-90-8

Product Name

Vemurafenib-d5

Molecular Formula

C₂₃H₁₃D₅ClF₂N₃O₃S

Molecular Weight

494.95

synonyms

N-[3-[[5-(4-Chlorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]carbonyl]-2,4-difluorophenyl]-1-propanesulfonamide-d5;  PLX 4032-d5;  RG 7204-d5;  Ro 51-85426-d5; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.